molecular formula C24H27N7O4 B2821849 (E)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione CAS No. 899972-51-1

(E)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2821849
CAS No.: 899972-51-1
M. Wt: 477.525
InChI Key: HTXXSXLCDNJKLG-LGJNPRDNSA-N
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Description

The compound (E)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative with a structurally complex architecture. Its core consists of a bicyclic purine system (positions 1, 3, 7, and 8 substituted) with a 2,6-dione moiety. Key substituents include:

  • Position 8: An (E)-configured hydrazinyl group linked to a pyridin-3-ylmethylene moiety, enabling π-π interactions and metal chelation.
  • Positions 1 and 3: Methyl groups, enhancing metabolic stability .

The hydrazinyl-pyridine substituent suggests possible applications in targeted therapies, where the hydrazone linkage could facilitate pH-dependent drug release or receptor binding .

Properties

CAS No.

899972-51-1

Molecular Formula

C24H27N7O4

Molecular Weight

477.525

IUPAC Name

7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]purine-2,6-dione

InChI

InChI=1S/C24H27N7O4/c1-4-16-7-5-9-19(11-16)35-15-18(32)14-31-20-21(29(2)24(34)30(3)22(20)33)27-23(31)28-26-13-17-8-6-10-25-12-17/h5-13,18,32H,4,14-15H2,1-3H3,(H,27,28)/b26-13+

InChI Key

HTXXSXLCDNJKLG-LGJNPRDNSA-N

SMILES

CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NN=CC4=CN=CC=C4)N(C(=O)N(C3=O)C)C)O

solubility

not available

Origin of Product

United States

Biological Activity

(E)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione, commonly referred to as EHPH, is a complex purine derivative that exhibits potential biological activities due to its unique structural features. This compound combines a purine core with various functional groups, including a hydrazine moiety and an ethylphenoxy group, which may facilitate interactions with biological targets.

Structural Characteristics

EHPH is characterized by:

  • Purine Ring : A nitrogen-containing heterocyclic aromatic ring.
  • Hydrazine Moiety : Contributes to potential biological activity and reactivity.
  • Phenoxy Group : Enhances solubility and may influence pharmacokinetics.

Potential Biological Activities

Research indicates that compounds similar to EHPH often exhibit significant biological activities. The following table summarizes some known activities of structurally related compounds:

Compound Name Structural Features Biological Activity
2-AminopurineAmino group at position 2Antiviral activity
8-AzaguanineAzole substitution at position 8Antimetabolite properties
HydralazineHydrazine moietyAntihypertensive effects

The unique combination of functional groups in EHPH suggests diverse interactions not observed in simpler derivatives, potentially leading to novel therapeutic applications.

The biological activity of EHPH can be hypothesized based on its structural reactivity. The compound may interact with various biological targets through mechanisms such as:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in nucleic acid metabolism.
  • DNA Interaction : The purine base may intercalate into DNA or RNA structures, affecting replication and transcription processes.
  • Antioxidant Properties : The presence of phenolic structures may confer antioxidant capabilities.

Case Studies

  • Anticancer Activity : In a study evaluating the cytotoxic effects of hydrazone derivatives, compounds with structural similarities to EHPH exhibited significant inhibitory activity against cancer cell lines such as HepG2 and MDA-MB-231. The IC50 values for these compounds ranged from 20.95 μM to 64.08 μM, indicating promising anticancer potential compared to standard treatments like cisplatin .
  • Antimicrobial Properties : Another study showed that derivatives with similar hydrazine functionalities displayed notable activity against bacterial strains like Escherichia coli and Proteus vulgaris. The effectiveness was assessed through zone of inhibition measurements and minimum inhibitory concentration (MIC) tests .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The target compound’s purine-dione core distinguishes it from pyrimidine-dione analogs (e.g., compounds 7–9 in ), which lack the imidazole ring, reducing their capacity for multi-target interactions . Below is a comparative analysis of key analogs:

Compound Name Core Structure Position 7 Substituent Position 8 Substituent Notable Features
Target Compound Purine-dione 3-(3-Ethylphenoxy)-2-hydroxypropyl (E)-Pyridin-3-ylmethylene hydrazinyl High hydrogen-bonding potential; moderate lipophilicity
8-Biphenyl-1,3,7-trimethyl-8-(E)-styryl-3,7-dihydro-1H-purine-2,6-dione (20, ) Purine-dione 7-Methyl Styryl Increased aromaticity; MP = 230°C
7-Allyl-8-[(2E)-2-(4-fluorobenzylidene)hydrazino]-1,3-dimethyl-1H-purine-2,6-dione () Purine-dione Allyl (E)-4-Fluorobenzylidene hydrazinyl Enhanced electron-withdrawing effects; potential for improved binding affinity
7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione () Purine-dione 2-Hydroxy-3-phenoxypropyl Pyrrolidinyl Basic tertiary amine; altered pharmacokinetics
Physicochemical Properties
  • The styryl-substituted compound (20) has a lower MP (230°C), likely due to reduced polarity .
  • Solubility : The 2-hydroxypropyl group at position 7 (target compound) enhances water solubility compared to the allyl () or methyl () groups. However, the pyrrolidinyl substituent () may improve solubility in polar organic solvents .
Functional Group Reactivity
  • Hydrazinyl Moiety : The target compound’s hydrazinyl group enables Schiff base formation or coordination with metal ions, a feature shared with the fluorobenzylidene analog () . In contrast, the pyrrolidinyl group () participates in acid-base interactions, altering biodistribution .

Implications for Drug Development

The target compound’s hybrid structure combines features of purine-based therapeutics (e.g., kinase inhibition) and hydrazone-based prodrugs. Compared to analogs:

  • Advantages : Balanced hydrophilicity/hydrophobicity, tunable reactivity via hydrazone linkage.
  • Limitations: Potential metabolic instability of the hydrazone bond in vivo .

Tables

Table 1. Substituent Effects on Bioactivity

Substituent Position Group Impact Example Compound
8 Hydrazinyl-pyridine Metal chelation; pH-sensitive release Target Compound
8 Styryl Increased lipophilicity; π-π interactions Compound 20
7 Allyl Reduced steric hindrance; faster metabolism

Table 2. Thermal Properties

Compound Melting Point (°C) Key Influencing Factor Source
Target Compound Not reported Hydrazinyl H-bonding Inferred
Compound 20 230 Styryl rigidity
Compound >250 Fluorobenzylidene polarity

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